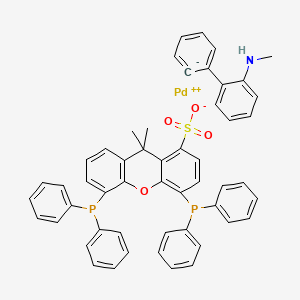

Xantphos palladacycle gen 4

Description

Significance of Palladium Catalysis in Organic Synthesis

The importance of palladium catalysis lies in its ability to facilitate the creation of complex molecular architectures that were previously difficult or impossible to synthesize. numberanalytics.comnumberanalytics.com Palladium catalysts are instrumental in constructing key bonds in a vast array of organic compounds, including many life-saving pharmaceuticals and advanced materials. numberanalytics.comnumberanalytics.com The versatility of palladium allows it to catalyze a wide range of reactions, often under mild conditions with high functional group tolerance, making it an indispensable tool for synthetic chemists. caltech.edu

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.orgacs.org This cycle, which regenerates the active palladium(0) catalyst, allows for the use of only small, catalytic amounts of the precious metal. numberanalytics.comcaltech.edu

Historical Context of Cross-Coupling Methodologies

The journey of cross-coupling reactions began with early discoveries in organometallic chemistry. icmpp.ro Initial methods often required stoichiometric amounts of metal reagents and suffered from low selectivity. icmpp.roacs.org A significant breakthrough came in the latter half of the 20th century with the introduction of palladium catalysts. The pioneering work of chemists like Richard Heck, Ei-ichi Negishi, and Akira Suzuki, who were awarded the 2010 Nobel Prize in Chemistry for their contributions, laid the foundation for modern palladium-catalyzed cross-coupling. icmpp.rolibretexts.orgcapes.gov.br

Their discoveries, including the Heck, Negishi, and Suzuki-Miyaura reactions, provided powerful and reliable methods for forming C-C bonds. libretexts.orglibretexts.orgfiveable.me Over the years, the scope of these reactions has expanded dramatically, leading to the development of numerous other named reactions such as the Stille, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orglibretexts.orgfiveable.me

Role of Ligands in Enhancing Catalytic Performance

Ligands play a pivotal role in the success of palladium-catalyzed reactions. numberanalytics.comcatalysis.blogcatalysis.blog They bind to the palladium center, modifying its electronic and steric properties, which in turn influences the catalyst's activity, stability, and selectivity. numberanalytics.comcatalysis.blogacs.org The choice of ligand is critical and can be tailored to a specific reaction to optimize its outcome. catalysis.blog

For instance, bulky ligands can promote the formation of coordinatively unsaturated palladium species, which are often the active catalysts in the reaction cycle. nih.gov Phosphine (B1218219) ligands, in particular, are widely used due to their ability to stabilize the palladium catalyst and fine-tune its reactivity. numberanalytics.com The development of specialized ligands, such as the biarylphosphine ligands developed by the Buchwald group, has been a major driver of innovation in the field, enabling the coupling of increasingly challenging substrates. nih.govsigmaaldrich.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-1-sulfonate;N-methyl-2-phenylaniline;palladium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O4P2S.C13H12N.Pd/c1-39(2)32-24-15-25-33(44(28-16-7-3-8-17-28)29-18-9-4-10-19-29)37(32)43-38-34(26-27-35(36(38)39)46(40,41)42)45(30-20-11-5-12-21-30)31-22-13-6-14-23-31;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h3-27H,1-2H3,(H,40,41,42);2-7,9-10,14H,1H3;/q;-1;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOVUEQXJMPHRD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC(=C51)S(=O)(=O)[O-])P(C6=CC=CC=C6)C7=CC=CC=C7)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H43NO4P2PdS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621274-19-8 | |

| Record name | Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene](2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Evolution of High Performance Palladium Precatalysts

Genesis of Buchwald Precatalyst Development

The development of Buchwald precatalysts emerged from the broader effort to improve the scope and efficiency of palladium-catalyzed reactions. Professor Stephen L. Buchwald's research group focused on designing highly active and versatile catalyst systems by pairing palladium with specific electron-rich, sterically hindered biarylphosphine ligands. chemrxiv.orgsigmaaldrich.comsigmaaldrich.com The initial challenge was to create catalyst systems that could overcome the limitations of traditional palladium sources, particularly for challenging substrates like aryl chlorides. nih.gov

The key innovation was the creation of stable, isolable Pd(II) palladacycle complexes that incorporate both the desired phosphine (B1218219) ligand and a scaffold that facilitates the controlled, rapid generation of the monoligated LPd(0) active species upon activation with a base. sigmaaldrich-jp.comnih.gov These precatalysts are air- and moisture-stable, display good solubility in common organic solvents, and allow for precise control over the ligand-to-palladium stoichiometry, which is often critical for optimal reactivity. sigmaaldrich-jp.comsigmaaldrich.com This approach rendered many previously difficult cross-coupling reactions more accessible and reliable for the broader chemistry community. sigmaaldrich.com

Generations of Buchwald Palladacycle Precatalysts

The Buchwald precatalysts have undergone a multi-generational evolution, with each new class improving upon the performance, stability, and substrate scope of its predecessors. sigmaaldrich-jp.comsigmaaldrich.com

First-Generation Palladacycle Precatalysts

The first-generation (G1) Buchwald precatalysts are characterized by a palladacycle built upon a 2-phenylethan-1-amine backbone. sigmaaldrich-jp.comsigmaaldrich.com These complexes, such as BrettPhos Pd G1, require deprotonation by a base to generate the active Pd(0) catalyst. biocompare.com While effective, the activation conditions could vary depending on the base strength, from below room temperature with amide bases to elevated temperatures with carbonate bases. sigmaaldrich-jp.com Despite this, the resulting catalysts are highly active, even at temperatures as low as -40 °C, and proved useful in a variety of cross-coupling reactions. sigmaaldrich.combiocompare.com

Second-Generation Palladacycle Precatalysts

The second generation (G2) marked a significant improvement by replacing the phenethylamine (B48288) scaffold with a 2-aminobiphenyl (B1664054) moiety. sigmaaldrich.comsigmaaldrich.com This structural change lowered the pKa of the amine, allowing for the generation of the active Pd(0) species at room temperature using weaker and more user-friendly bases, such as phosphates or carbonates. sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com G2 precatalysts, like XPhos Pd G2, demonstrated remarkable efficiency in various Suzuki-Miyaura and other cross-coupling reactions, often with lower catalyst loadings and shorter reaction times compared to G1. sigmaaldrich.comsigmaaldrich.com

Third-Generation Palladacycle Precatalysts

The third generation (G3) addressed limitations related to synthesis and application scope found in earlier generations. sigmaaldrich-jp.com The key innovation was the replacement of the chloride ligand on the palladium center with a more electron-withdrawing, non-coordinating methanesulfonate (B1217627) (mesylate, OMs) anion. sigmaaldrich.comnih.gov This modification resulted in precatalysts, such as RuPhos Pd G3 and XPhos Pd G3, with enhanced solubility in a wide range of organic solvents and greater stability in solution. sigmaaldrich-jp.comsigmaaldrich.com A crucial advantage of the G3 architecture is its ability to accommodate very bulky and electron-rich phosphine ligands (e.g., the BrettPhos family), further expanding their utility in challenging transformations. sigmaaldrich.commatthey.com However, a notable drawback of both G2 and G3 precatalysts is that their activation generates carbazole (B46965) as a byproduct from the 2-aminobiphenyl scaffold. cambridgenetwork.co.uknih.gov This carbazole can sometimes act as a competing substrate in C-N coupling reactions, consuming starting materials and complicating product purification. cambridgenetwork.co.uknih.gov

Distinctive Features of Fourth-Generation Palladacycle Precatalysts, including Xantphos Palladacycle Gen 4

To overcome the issues associated with the carbazole byproduct from G2 and G3 precatalysts, the fourth generation (G4) was developed. sigmaaldrich.comcambridgenetwork.co.uk The defining feature of G4 precatalysts is the methylation of the amino group on the 2-aminobiphenyl backbone, resulting in an N-methyl-2-aminobiphenyl scaffold. cambridgenetwork.co.ukscientificlabs.co.uk

Upon activation, G4 precatalysts reductively eliminate N-methylcarbazole. cambridgenetwork.co.uk Unlike carbazole, N-methylcarbazole is not a primary or secondary amine and thus cannot participate as a substrate in subsequent C-N coupling reactions. cambridgenetwork.co.uk This eliminates a potential side reaction, prevents the consumption of valuable starting materials, and simplifies purification. cambridgenetwork.co.uk Furthermore, this modification mitigates potential health risks associated with residual aminobiphenyls, which is a significant consideration in pharmaceutical synthesis. cambridgenetwork.co.uknih.gov G4 precatalysts maintain the high catalytic activity and broad applicability of the G3 versions while offering higher solubility and generating a less intrusive byproduct. sigmaaldrich-jp.comsigmaaldrich.com

This compound is a prominent example of this advanced class of catalysts. alfachemic.comchemicalbook.com It combines the highly effective, wide-bite-angle Xantphos ligand with the G4 palladacycle core. alfachemic.comchemicalbook.com This combination results in a bench-stable, highly active catalyst with excellent solubility in most organic solvents. alfachemic.comsigmaaldrich.com Research has shown Xantphos Pd G4 to be particularly effective for challenging reactions such as the aminocarbonylation of (hetero)aryl bromides at low temperatures and the Suzuki-Miyaura coupling of unstable boronic acids. sigmaaldrich.com Its design directly addresses the drawbacks of previous generations, making it a powerful tool for modern organic synthesis. sigmaaldrich.comsigmaaldrich.com

Data Tables

Table 1: Comparison of Buchwald Palladacycle Generations

| Generation | Scaffold | Anion | Activation Conditions | Key Features & Advancements | Potential Byproduct |

| G1 | 2-Phenylethan-1-amine | Chloride | Requires base; conditions vary (amides, alkoxides, carbonates) | First stable, isolable palladacycle precatalysts. biocompare.comstrem.com | - |

| G2 | 2-Aminobiphenyl | Chloride | Weaker bases (phosphates, carbonates) at room temperature. sigmaaldrich.com | Improved ease of activation; wider applicability. sigmaaldrich.comsigmaaldrich.com | Carbazole |

| G3 | 2-Aminobiphenyl | Methanesulfonate (OMs) | Mild conditions. matthey.com | Accommodates bulkier ligands; enhanced solubility and stability. sigmaaldrich-jp.comsigmaaldrich.com | Carbazole |

| G4 | N-Methyl-2-aminobiphenyl | Methanesulfonate (OMs) | Mild conditions. sigmaaldrich.com | Generates inert N-methylcarbazole byproduct, avoiding side reactions. cambridgenetwork.co.uk | N-Methylcarbazole |

Data sourced from references 2, 3, 4, 5, 8, 14, and 17.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 1621274-19-8 |

| Molecular Formula | C₅₃H₄₇NO₄P₂PdS |

| Molecular Weight | 962.38 g/mol |

| Appearance | Pale yellow to yellow powder |

| Key Feature | Fourth Generation (G4) Palladacycle |

| Solubility | Good solubility in most common organic solvents. alfachemic.com |

| Stability | Air, moisture, and thermally-stable. scientificlabs.co.uk |

Data sourced from references 6, 19, 26, and 36.

Table 3: Research Findings on Catalyst Performance

| Study | Catalysts Compared | Reaction Type | Key Finding |

| Comparative Study of G3, G4, and G5 Catalysts | (RuPhos)Pd G3, (RuPhos)Pd G4, (RuPhos)Pd G5 | N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene | (RuPhos)Pd G4 was the most active catalyst, leading to a 55% product yield, significantly outperforming G3 (approx. 3% yield) and G5 (27% yield). digitellinc.com |

| Suzuki-Miyaura Coupling of Unstable Boronic Acids | XPhos Pd G3, XPhos Pd G4 | Coupling of unstable boronic acids with various aryl chlorides | Both G3 and G4 precatalysts were highly effective, providing biaryls in very high yields under mild conditions with short reaction times, demonstrating the rapid activation and high catalytic activity of both generations. sigmaaldrich.comsigmaaldrich.com |

| Aminocarbonylation of (Hetero)aryl Bromides | XantPhos Pd G4 | Aminocarbonylation | The XantPhos Pd G4 precatalyst was found to be highly active and suitable for low-temperature reactions to synthesize challenging products in very good yields with only a slight excess of CO. sigmaaldrich.com |

Data sourced from references 2, 15, and 21.

Structural Characteristics of the Xantphos Ligand

The Xantphos ligand, chemically known as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, possesses a distinctive and rigid backbone that sets it apart from more flexible diphosphine ligands. ontosight.ai Its structure is built upon a xanthene core, a three-ring system where two benzene (B151609) rings are fused to a central pyran ring. This framework holds two diphenylphosphino groups in a specific spatial arrangement at the 4 and 5 positions. evitachem.com

A key feature of the Xantphos architecture is the inherent rigidity of the xanthene backbone, which enforces a wide natural bite angle. Despite this rigidity, the ligand exhibits a degree of flexibility, allowing it to adapt to the geometric requirements of different metal centers during the catalytic cycle. The 9,9-dimethyl substitution on the xanthene bridge provides steric bulk, which contributes to the stability of the resulting metal complexes and can influence the outcome of catalytic reactions. ontosight.ai The phenyl substituents on the phosphorus atoms also play a significant role in the ligand's steric and electronic properties.

The structural integrity of the Xantphos ligand under catalytic conditions is a significant advantage, preventing ligand dissociation that can lead to catalyst deactivation. This combination of a pre-organized, rigid scaffold with a degree of conformational flexibility is a primary reason for its broad utility in catalysis. evitachem.com

Influence of Ligand Bite Angle on Catalytic Activity

The "bite angle" of a bidentate ligand, defined as the P-M-P angle in a metal complex (where M is the metal center), is a critical parameter that profoundly influences the catalytic activity and selectivity of the complex. acs.org Xantphos is renowned for its wide bite angle, which is a direct consequence of its rigid xanthene backbone. rsc.org The natural bite angle of Xantphos is approximately 112°, significantly larger than that of other common diphosphine ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) at 91° and 1,1'-bis(diphenylphosphino)ferrocene (dppf) at 96°. rsc.orgrsc.org

This large bite angle has several important consequences for catalysis:

Promotion of Reductive Elimination: In many palladium-catalyzed cross-coupling reactions, the final product-forming step is reductive elimination from a Pd(II) intermediate. A wider bite angle can facilitate this step, leading to faster catalytic turnover.

Stabilization of Catalytically Active Species: The chelation of Xantphos to the palladium center forms a stable complex that is less prone to decomposition or the formation of inactive palladium black.

Control of Selectivity: The defined geometry imposed by the wide bite angle can influence the regioselectivity and chemoselectivity of a reaction by sterically directing the approach of substrates to the metal center. acs.org

The impact of the bite angle is evident in various catalytic applications. For instance, in methoxycarbonylation reactions, an increase in the ligand bite angle has been shown to correlate with an increase in the turnover frequency (TOF), with Xantphos-based catalysts demonstrating superior performance. mdpi.com

| Ligand | Natural Bite Angle (βn) | Reference(s) |

| dppp | 91° | rsc.orgrsc.org |

| dppf | 96° | rsc.org |

| DPEphos | 102° | homkat.nl |

| Sixantphos | 109° | homkat.nl |

| Xantphos | 112° | rsc.orghomkat.nl |

Electronic Properties of Xantphos in Palladium Complexes

The electron-rich nature of Xantphos influences the palladium center in several ways:

Enhanced Oxidative Addition: The electron density donated from the phosphine ligands to the palladium center makes the metal more nucleophilic, which can facilitate the oxidative addition of substrates like aryl halides to the Pd(0) center, a key step in many cross-coupling catalytic cycles.

Stabilization of the Metal Center: The strong σ-donation from the phosphorus atoms helps to stabilize the palladium center in its various oxidation states throughout the catalytic cycle.

Modulation of Reactivity: The balance of steric and electronic effects is critical. While electron richness can promote oxidative addition, it can also impact the rate of reductive elimination. The specific electronic nature of Xantphos strikes a balance that is beneficial for a wide range of transformations.

Studies on derivatives such as t-Bu-Xantphos have shown that modifying the substituents on the phosphorus atoms can increase the ligand's basicity, further influencing the electronic environment of the metal center. wgtn.ac.nz This tunability allows for the optimization of the catalyst for specific applications.

Rational Design Principles of Xantphos-Derived Ligands in Palladacycle Systems

The development of Buchwald-type palladacycle precatalysts represents a significant advancement in palladium catalysis, offering air- and moisture-stable, and highly efficient catalyst precursors. sigmaaldrich.com The evolution to the fourth-generation (G4) precatalysts, including Xantphos Pd G4, was driven by rational design principles aimed at overcoming limitations of earlier generations. researchgate.net

The core of the Buchwald palladacycle precatalysts is a Pd(II) center chelated by a phosphine ligand and a biphenyl-based scaffold. Activation of these precatalysts under basic conditions generates the active monoligated Pd(0) species. acs.org

The design principles leading to Xantphos Pd G4 include:

Enhanced Solubility and Stability: The G4 precatalysts were designed to have improved solubility in common organic solvents compared to their predecessors. researchgate.net They are also bench-stable, simplifying their handling and use in a laboratory setting. chemicalbook.comsigmaaldrich.comsigmaaldrich.comkrackeler.comscientificlabs.co.ukscientificlabs.co.uk

Avoidance of Inhibitory Byproducts: The activation of third-generation (G3) precatalysts can generate carbazole as a byproduct, which in some cases can inhibit the catalytic activity. The G4 precatalysts were designed to circumvent this issue by modifying the aminobiphenyl scaffold. researchgate.net

Efficient Generation of the Active Catalyst: The palladacycle structure is designed for the clean and efficient generation of the highly active, monoligated (Xantphos)Pd(0) species under mild reaction conditions. acs.orgnih.gov This leads to lower catalyst loadings and shorter reaction times. sigmaaldrich.com

The use of Xantphos within this palladacycle framework combines the inherent advantages of the ligand's wide bite angle and electronic properties with the practical benefits of a stable and highly active precatalyst system. This has proven particularly effective for challenging transformations, such as the low-temperature aminocarbonylation of (hetero)aryl bromides, where traditional palladium sources are less effective. sigmaaldrich.comacs.orgnih.gov

The success of Xantphos Pd G4 has spurred further research into the design of related ligands and precatalysts. By systematically modifying the xanthene backbone (e.g., replacing the oxygen with sulfur in Thixantphos or silicon in Sixantphos), the bite angle and electronic properties can be further tuned, demonstrating the ongoing application of rational design principles in this field.

Synthesis of Xantphos Palladacycle Gen 4

The development of palladacycle precatalysts has provided a more convenient and reliable method for generating the active LPd(0) species compared to traditional methods that often require the in situ mixing of a palladium source and a ligand. nih.gov The synthesis of these palladacycles, including the Gen 4 versions, involves established procedures in organometallic chemistry. nih.gov

Synthesis and Activation Strategies of Xantphos Palladacycle Gen 4

Synthetic Routes to Xantphos Palladacycle Gen 4 Precursors

The synthesis of Buchwald palladacycle precatalysts is a structured process that has evolved through several generations. nih.gov The general approach for creating these palladacycles involves the coordination of bulky, electron-rich phosphine (B1218219) ligands with a dipalladium(II) species. nih.gov For the this compound, the specific chemical structure is Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II). strem.com

The synthesis route involves the reaction of the Xantphos ligand with a palladium(II) precursor that already contains the modified 2'-(methylamino)-[1,1'-biphenyl]-2-yl scaffold. sigmaaldrich.comnih.gov This fourth-generation scaffold features a methylated amino group on the biphenyl (B1667301) backbone, a key modification from the third generation, which helps to circumvent issues related to the formation of potentially inhibitory or problematic carbazole (B46965) byproducts during catalyst activation. sigmaaldrich.com The resulting precatalyst is an air- and moisture-stable solid that is readily soluble in most common organic solvents. sigmaaldrich.comsigmaaldrich.com

Table 1: Components of this compound

| Component | Chemical Name / Type | Role |

|---|---|---|

| Palladium Core | Palladium(II) | Metal center of the precatalyst |

| Primary Ligand | Xantphos | A bulky, electron-rich bis-phosphine ligand that stabilizes the catalyst and influences its reactivity. rsc.org |

| Scaffold | 2'-(methylamino)-[1,1'-biphenyl]-2-yl | A specialized biphenyl-based framework that facilitates the controlled generation of the active catalyst. sigmaaldrich.comnih.gov |

| Leaving Group | Methanesulfonate (B1217627) (OMs) | An anionic ligand that departs during the activation process. sigmaaldrich.com |

Control of Ligand-to-Palladium Ratio in Catalytic Systems

Precise control over the ligand-to-palladium (L:Pd) ratio is crucial for the efficiency and reproducibility of cross-coupling reactions. sigmaaldrich.com Using traditional methods where the catalyst is formed in situ from a palladium salt and a separate ligand, it is often necessary to use an excess of the expensive phosphine ligand to ensure the formation of the desired active species and prevent catalyst decomposition. nih.gov However, this excess ligand can sometimes inhibit the reaction by competing for coordination sites on the palladium center. acs.org

This compound obviates this issue by being a well-defined, single-component precatalyst. nih.gov The structure has an exact 1:1 ratio of the Xantphos ligand to the palladium atom. sigmaaldrich.com The activation process generates the monoligated (Xantphos)Pd(0) species directly, ensuring a precise 1:1 L:Pd ratio in the active catalyst without the need for excess ligand. sigmaaldrich.comnih.govsigmaaldrich.com This feature not only improves catalytic efficiency and reduces waste but also enhances the reliability and reproducibility of the reaction. sigmaaldrich.com

Table 2: Comparison of Pd(0) Generation Methods

| Feature | This compound | In Situ Generation (e.g., Pd(OAc)₂ + Xantphos) |

|---|---|---|

| Pd Source | Pd(II) in a defined palladacycle complex strem.com | Simple Pd(II) salt (e.g., Pd(OAc)₂) rsc.org |

| Reductant | Intramolecular (base-triggered reductive elimination) nih.gov | Often the phosphine ligand itself, or other reagents/solvents rsc.orgacs.org |

| Byproducts | Inert substituted carbazole, methanesulfonate salt sigmaaldrich.comnih.gov | Phosphine oxide, other products from reductant oxidation rsc.org |

| L:Pd Ratio Control | Precise 1:1 ratio inherent to the precatalyst sigmaaldrich.comsigmaaldrich.com | Requires careful measurement; often excess ligand is used nih.gov |

| Activation | Rapid and clean under basic conditions sigmaaldrich.com | Can be complex, with multiple potential pathways and side reactions rsc.org |

Catalytic Cycle Elucidation for this compound

The catalytic cycle of cross-coupling reactions mediated by this compound is a multi-step process that begins with the activation of the precatalyst to generate the active catalytic species. The G4 precatalysts were developed to improve upon earlier generations by offering enhanced solubility and generating a less inhibitory N-methylcarbazole byproduct upon activation. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com The activation of the G4 palladacycle is initiated by a base, which facilitates a deprotonation followed by reductive elimination to yield the catalytically active monoligated palladium(0) species, (Xantphos)Pd(0). sigmaaldrich-jp.comnih.gov This active species then engages in the canonical steps of a cross-coupling reaction.

Oxidative Addition Pathways

The first crucial step in the catalytic cycle is the oxidative addition of an organic electrophile (typically an aryl halide or triflate) to the electron-rich, coordinatively unsaturated (Xantphos)Pd(0) species. nih.gov This reaction involves the insertion of the palladium center into the carbon-halogen or carbon-oxygen bond, leading to the formation of a square planar palladium(II) oxidative addition complex. acs.org Studies on related Xantphos-palladium systems suggest that the oxidative addition of aryl bromides can occur at room temperature for activated substrates, while less reactive aryl halides may require elevated temperatures. acs.org For aryl chlorides, the oxidative addition is generally more challenging and often necessitates higher temperatures, as it is believed to proceed through a less favorable pathway for bidentate ligands. acs.org However, the use of well-defined precatalysts like the G4 palladacycle ensures the efficient in situ generation of the highly reactive monoligated Pd(0) species, which is crucial for facilitating this step. sigmaaldrich.com

Transmetalation Processes

Following oxidative addition, the palladium(II) intermediate undergoes transmetalation. In this step, the organic group from a main-group organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium center, displacing the halide or triflate ligand. yonedalabs.com The exact mechanism of transmetalation can be complex and is influenced by the nature of the coupling partners, the base, and the solvent. nih.gov For Suzuki-Miyaura couplings, for instance, the process can proceed through different pathways, including the involvement of a boronate anion or a hydroxide-bridged intermediate. yonedalabs.com The large bite angle of the Xantphos ligand is thought to play a role in facilitating this step by creating an accessible coordination site on the palladium center. science.gov

Identification of Active Catalytic Species: Monoligated Palladium(0)

A significant body of experimental and computational evidence points to the monoligated, 12-electron palladium(0) species, (L)Pd(0) (where L is the phosphine ligand), as the most active catalyst in a variety of cross-coupling reactions. nih.govacs.org While these species are highly reactive and often difficult to isolate or observe directly, their generation from stable precatalysts is a key strategy in modern catalysis. The Buchwald G4 palladacycles are designed for the efficient and quantitative in situ formation of this monoligated (Xantphos)Pd(0) active species. sigmaaldrich.com The activation process, involving a base-mediated reductive elimination from the Pd(II) precatalyst, ensures a controlled and rapid entry into the catalytic cycle. sigmaaldrich-jp.comnih.gov

Computational and Spectroscopic Approaches to Mechanistic Studies

A deeper understanding of the mechanistic intricacies of this compound catalysis is often achieved through a combination of computational and spectroscopic techniques.

Computational Studies: Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of catalytic cycles involving Xantphos-ligated palladium. rsc.orgrsc.org These studies provide insights into the geometries and energies of transition states and intermediates for each elementary step, helping to rationalize experimentally observed reactivity and selectivity. For instance, DFT calculations can elucidate the relative energy barriers for oxidative addition, transmetalation, and reductive elimination, thereby identifying the rate-determining step under specific conditions. science.gov

Spectroscopic Approaches: Various spectroscopic methods are employed to probe the catalytic system in situ. 31P NMR spectroscopy is a powerful tool for identifying the different phosphorus-containing species in solution, including the precatalyst, the active catalyst, and various intermediates. rsc.orgrsc.org Kinetic studies, often monitored by techniques like HPLC, provide quantitative data on reaction rates and the influence of reactant and catalyst concentrations. For example, time-course data from C-N cross-coupling reactions using this compound have been used to develop kinetic models (e.g., COPASI) that simulate the reaction progress and provide insights into the underlying mechanism. researchgate.netresearchgate.net

Interactive Data Table: Kinetic Parameters for a Model C-N Coupling Reaction

Below is a representative table of kinetic parameters derived from a study of a Buchwald-Hartwig amination reaction using this compound.

| Parameter | Value | Description |

| Catalyst | Xantphos Pd G4 | The precatalyst used in the reaction. |

| Reaction | C-N Cross-Coupling | Amination of an aryl halide. |

| Monitoring Technique | HPLC | High-Performance Liquid Chromatography for concentration analysis. |

| Modeling Software | COPASI | Biochemical System Simulator for kinetic modeling. |

| Key Observation | Single Intermediate | Only one significant intermediate was observed during the reaction. |

| Mechanistic Feature | Ring Walking | The study investigated the influence of the ligand on this phenomenon. |

This table is based on findings reported in a study on ring walking in Pd-catalyzed C-N cross-coupling. researchgate.net

Carbon-Carbon (C-C) Bond Formation

The formation of C-C bonds is a fundamental transformation in organic synthesis, essential for constructing the molecular frameworks of pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions are among the most powerful methods for achieving this, and this compound is indicated as a suitable catalyst for numerous such transformations. sigmaaldrich.comsigmaaldrich.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used due to the stability, low toxicity, and commercial availability of the boronic acid reagents. mdpi.com The fourth-generation Buchwald palladacycles have demonstrated high activity in Suzuki-Miyaura couplings, particularly for challenging substrates like unstable boronic acids and electron-rich, sterically hindered aryl chlorides. sigmaaldrich.com While specific data for this compound is not extensively detailed in the provided literature, the performance of closely related Pd/Xantphos systems highlights the ligand's effectiveness. For instance, a system using Pd(OAc)₂ with the Xantphos ligand has been successfully employed for the coupling of various arylboronic acids with substituted imidazo[2,1-b] sigmaaldrich.comnih.govd-nb.infothiadiazoles, achieving high yields under microwave irradiation. mdpi.com

| Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Citation |

| 2-chloro-6-(4-fluorophenyl)imidazo[2,1-b] sigmaaldrich.comnih.govd-nb.infothiadiazole | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 150 (MW) | 94 | mdpi.com |

| 2-chloro-6-(4-fluorophenyl)imidazo[2,1-b] sigmaaldrich.comnih.govd-nb.infothiadiazole | 4-Methylphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 150 (MW) | 89 | mdpi.com |

| 2-chloro-6-(4-fluorophenyl)imidazo[2,1-b] sigmaaldrich.comnih.govd-nb.infothiadiazole | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 150 (MW) | 88 | mdpi.com |

| 2-chloro-6-(4-fluorophenyl)imidazo[2,1-b] sigmaaldrich.comnih.govd-nb.infothiadiazole | 3-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 150 (MW) | 91 | mdpi.com |

| 2-chloro-6-p-tolylimidazo[2,1-b] sigmaaldrich.comnih.govd-nb.infothiadiazole | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 150 (MW) | 85 | mdpi.com |

Note: The data in this table was generated using a Pd(OAc)₂/Xantphos catalyst system, which forms a related active species to that generated from the this compound precatalyst.

Heck Cross-Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful tool for C-C bond formation without the need for a pre-formed organometallic nucleophile. nih.gov The use of the Xantphos ligand has been shown to be crucial for the efficiency of certain Heck-type reactions. d-nb.info In a recently developed aryl-to-alkyl radical relay Heck reaction, a catalyst system of Pd(OAc)₂ with Xantphos was optimal for coupling various N-(2-iodophenyl) amides with vinyl arenes, tolerating a wide range of functional groups on both coupling partners. nih.gov

| Amide Substrate (Iodoaryl) | Alkene | Base | Solvent | Yield (%) | Citation |

| N-(2-iodophenyl)-N-methylhexanamide | Styrene | Cs₂CO₃ | 1,4-Dioxane | 88 | nih.gov |

| N-(4-fluoro-2-iodophenyl)-N-methylhexanamide | Styrene | Cs₂CO₃ | 1,4-Dioxane | 75 | nih.gov |

| N-(2-iodo-4-(trifluoromethyl)phenyl)-N-methylhexanamide | Styrene | Cs₂CO₃ | 1,4-Dioxane | 76 | nih.gov |

| N-benzyl-N-(2-iodophenyl)hexanamide | Styrene | Cs₂CO₃ | 1,4-Dioxane | 80 | nih.gov |

| N-(2-iodophenyl)-N-methyl-2-phenylacetamide | Styrene | Cs₂CO₃ | 1,4-Dioxane | 82 | nih.gov |

| N-(2-iodophenyl)-N-methylhexanamide | 4-Methylstyrene | Cs₂CO₃ | 1,4-Dioxane | 85 | nih.gov |

| N-(2-iodophenyl)-N-methylhexanamide | 4-Methoxystyrene | Cs₂CO₃ | 1,4-Dioxane | 84 | nih.gov |

Note: The data in this table was generated using a Pd(OAc)₂/Xantphos catalyst system. This system illustrates the effectiveness of the Xantphos ligand in Heck reactions.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction facilitates C-C bond formation between an organozinc reagent and an organic halide or triflate. illinois.edu Organozinc reagents are notable for their high reactivity and compatibility with a large number of sensitive functional groups. nih.gov Buchwald palladacycle precatalysts have been shown to generate the active LPd(0) catalytic species very efficiently for Negishi couplings, outperforming traditional palladium sources like Pd(OAc)₂. nih.gov While research highlights the use of palladacycles with other biarylphosphine ligands like RuPhos (L1), SPhos (L2), and XPhos (L3) for coupling heteroarylzinc reagents with heterocyclic halides, nih.gov specific performance data for the this compound was not detailed in the provided search results. The general success of this catalyst class, however, underscores its potential in this transformation. sigmaaldrich.comsigmaaldrich.comnih.gov

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This method is fundamental for the synthesis of internal and terminal alkynes. Modern variations often aim to create copper-free conditions to avoid the homocoupling of alkynes (Glaser coupling). nih.gov While this compound is listed as a suitable catalyst for Sonogashira couplings, sigmaaldrich.comsigmaaldrich.com specific research findings detailing its performance, substrate scope, and yields were not prominently featured in the available literature. In one screening for a Sonogashira coupling, the related N-Xantphos Pd G3 catalyst gave only trace amounts of the desired product under the specific conditions tested. nih.gov

Hiyama Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide or triflate. organic-chemistry.org A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) source or a base, to generate a hypervalent silicon species that can undergo transmetalation. organic-chemistry.org Organosilanes are valued for their stability, low toxicity, and ease of handling. While this compound is deemed suitable for Hiyama couplings, sigmaaldrich.comsigmaaldrich.com specific studies detailing its efficacy were not found. Research in this area has often highlighted other bulky biarylphosphine ligands; for example, in the coupling of aryltrifluorosilanes with aryl chlorides, XPhos was found to be a highly effective ligand. organic-chemistry.org

Stille Cross-Coupling Reactions

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. libretexts.org This reaction is known for its high tolerance of various functional groups and typically does not require a base. ikm.org.my The primary drawback is the toxicity of the organotin reagents and byproducts. libretexts.org Palladacycles have been shown to be effective precatalysts for Stille reactions, including those involving challenging aryl chloride substrates. sigmaaldrich.com Although this compound is cataloged as appropriate for Stille couplings, sigmaaldrich.comsigmaaldrich.com detailed research findings, including reaction conditions and substrate scope tables, were not available in the provided search results.

Aminocarbonylation Reactions

This compound has proven to be a highly effective precatalyst for the aminocarbonylation of (hetero)aryl bromides. sigmaaldrich.comchemicalbook.com This three-component reaction, which couples a (hetero)aryl halide, an amine, and carbon monoxide, provides a direct route to amides, a ubiquitous functional group in pharmaceuticals. nih.govacs.org

The use of this palladacycle enables the reaction to proceed at lower temperatures and with lower catalyst loadings compared to traditional palladium sources. nih.govacs.org For instance, the aminocarbonylation of various aryl and heteroaryl bromides can be achieved in good to excellent yields with only a slight excess of carbon monoxide. sigmaaldrich.comnih.gov This is particularly advantageous for substrates containing sensitive functional groups that may not tolerate the elevated temperatures often required in traditional carbonylative couplings. nih.govacs.org

Research has demonstrated that this compound generates a more active catalyst for aminocarbonylation compared to traditional systems like Pd(OAc)₂ or Pd(dba)₂ combined with Xantphos ligand. nih.gov This enhanced activity allows for the successful coupling of challenging substrates, including electron-rich and electron-poor aryl and heteroaryl bromides. nih.govacs.org For example, the aminocarbonylation of N-Boc-3-bromoindazole and 3-bromo-N-Boc-indole proceeded efficiently to give the corresponding amides in good yields. acs.org

Table 1: Aminocarbonylation of (Hetero)aryl Bromides with this compound

| Aryl/Heteroaryl Bromide | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Morpholine (B109124) | N-(p-tolyl)morpholine-4-carboxamide | 92 | acs.org |

| 1-Bromo-4-methoxybenzene | Morpholine | N-(4-methoxyphenyl)morpholine-4-carboxamide | 95 | acs.org |

| 5-Bromo-N-Boc-indole | Morpholine | N-(N-Boc-indol-5-yl)morpholine-4-carboxamide | 98 | acs.org |

| 3-Bromo-N-Boc-indole | Morpholine | N-(N-Boc-indol-3-yl)morpholine-4-carboxamide | 87 | acs.org |

| N-Boc-3-bromoindazole | Morpholine | N-(N-Boc-indazol-3-yl)morpholine-4-carboxamide | 79 | acs.org |

| 3-Bromopyridazine | Morpholine | N-(pyridazin-3-yl)morpholine-4-carboxamide | 85 | nih.govacs.org |

| 4-Bromocinnoline | Morpholine | N-(cinnolin-4-yl)morpholine-4-carboxamide | 78 | nih.govacs.org |

Carbon-Nitrogen (C-N) Bond Formation

The formation of C-N bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. This compound is well-suited for these transformations, particularly the Buchwald-Hartwig amination. sigmaaldrich.com

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. While specific data for this compound in this context is still emerging, the underlying Xantphos ligand is well-established for its broad utility in these reactions. researchgate.netrsc.org The fourth-generation palladacycle is designed to provide a reliable and efficient generation of the active Pd(0)-Xantphos catalyst, which is crucial for the catalytic cycle. sigmaaldrich.com The use of such precatalysts generally allows for lower catalyst loadings, milder reaction conditions, and shorter reaction times. sigmaaldrich.com

Studies on related Xantphos-ligated palladium systems have shown successful coupling of a wide range of aryl halides, including challenging aryl chlorides, with various amines. researchgate.netresearchgate.net The efficiency of these reactions is often influenced by the nature of the base and solvent used. uwindsor.ca

The amination of heteroaryl systems presents unique challenges due to the potential for the heteroatom to coordinate to the palladium center, inhibiting catalytic activity. nih.gov However, the use of well-designed catalyst systems, such as those involving Xantphos, has enabled the successful amination of a variety of heteroaryl halides. researchgate.net Research has shown that palladium catalysts supported by Xantphos can effectively couple heteroaryl chlorides, bromides, and iodides with a range of primary amines in high yields. acs.org

For example, the combination of Pd(OAc)₂ and Xantphos has been used for the amination of N-substituted 4-bromo-7-azaindole with various amines and amides. nih.gov The use of this compound is expected to offer similar or enhanced performance in these transformations due to its efficient generation of the active catalyst. sigmaaldrich.com

Table 2: Buchwald-Hartwig Amination with Xantphos-based Catalysts

| Aryl/Heteroaryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylbromobenzene | Morpholine | Pd₂(dba)₃ / Xantphos | 4-(4-tert-Butylphenyl)morpholine | High | researchgate.net |

| 4-Chloroanisole | N-Methylaniline | [Pd(cinnamyl)Cl]₂ / Xantphos | N-Methyl-N-(4-methoxyphenyl)aniline | High | nih.gov |

| 6-Bromobenzo[h]quinazolin-4(3H)-one | Morpholine | Pd(OAc)₂ / Xantphos | 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one | Good | researchgate.net |

| N-Boc-4-bromo-7-azaindole | Pyrrolidine | Pd₂(dba)₃ / Xantphos | N-Boc-4-(pyrrolidin-1-yl)-7-azaindole | 92 | nih.gov |

Carbon-Oxygen (C-O) Bond Formation

The palladium-catalyzed formation of C-O bonds is a valuable method for the synthesis of aryl ethers and related compounds.

The synthesis of aryl ethers through C-O cross-coupling has been successfully achieved using palladium catalysts with Xantphos as the ligand. These reactions typically involve the coupling of an aryl halide with an alcohol or phenol. The combination of Pd(OAc)₂ and Xantphos with a suitable base like K₂CO₃ has been found to be effective for the C-O coupling of N-substituted 4-bromo-7-azaindole with phenols, yielding the corresponding aryl ethers. nih.gov The application of this compound in this area is anticipated to provide a more streamlined and efficient catalytic system.

While the primary focus of many studies has been on aryl halides, the coupling of aryl pseudohalides like mesylates is also of significant interest. Research on related Buchwald precatalysts has demonstrated their effectiveness in the C-O cross-coupling of aryl halides with a broad range of primary alcohols. sigmaaldrich.com Although direct data on this compound for this specific transformation is limited, the known reactivity of Xantphos-ligated palladium systems suggests its potential utility in the coupling of aryl mesylates with alcohols to form ethers. The mesylate group, being a good leaving group, can often serve as a viable alternative to halides in these cross-coupling reactions.

Table 3: C-O Bond Formation with Xantphos-based Catalysts

| Aryl Halide | Alcohol/Phenol | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-PMB-4-bromo-7-azaindole | Phenol | Pd(OAc)₂ / Xantphos | N-PMB-4-phenoxy-7-azaindole | 85 | nih.gov |

| N-PMB-4-bromo-7-azaindole | 4-Methoxyphenol | Pd(OAc)₂ / Xantphos | N-PMB-4-(4-methoxyphenoxy)-7-azaindole | 82 | nih.gov |

Carbon-Sulfur (C-S) Bond Formation

The formation of carbon-sulfur bonds is a fundamental transformation in organic synthesis, yielding aryl thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science. mit.edunih.gov Palladium-catalyzed cross-coupling, often referred to as Buchwald-Hartwig-Migita C-S coupling, has become a reliable method for this purpose. wikipedia.orgchemrxiv.orgresearchgate.net The use of well-defined precatalysts like Xantphos palladacycles has significantly advanced these methodologies. researchgate.net While thiols and their corresponding thiolates can be challenging substrates due to their strong binding to and potential poisoning of late transition metal catalysts, the use of robust ligand systems like Xantphos helps to overcome these issues. mit.edunih.gov

Xantphos-ligated palladium systems are effective for the synthesis of aryl thioethers through the coupling of thiols with aryl halides and triflates. researchgate.net Research has shown that catalyst systems involving Xantphos can facilitate the coupling of both aliphatic and aromatic thiols with a range of aryl electrophiles. researchgate.netresearchgate.net For instance, the Xantphos Pd G3 precatalyst, a close precursor to the Gen 4 version, has been successfully employed in C-S cross-coupling reactions under microwave irradiation, indicating high efficiency and the ability to achieve good to excellent yields in short reaction times. researchgate.net The development of an in situ formed (Xantphos)Pd oxidative addition complex has been shown to enable a robust and scalable C-S coupling of a functionalized aryl bromide with 2-mercaptoethanol. acs.org This approach minimizes catalyst deactivation pathways that can occur when the thiol is present from the start of the reaction. acs.org

The cross-coupling of thiols with aryl electrophiles catalyzed by Xantphos palladacycles demonstrates broad applicability. The reaction tolerates various functional groups on both the thiol and the aryl electrophile. researchgate.net Studies using the related G3-Xantphos precatalyst have shown that the C-S bond-forming reaction can be achieved rapidly at room temperature with diverse partners including functionalized (hetero)aryl halides, alkenyl halides, and alkynyl halides. researchgate.net This highlights the versatility of the Xantphos-based catalytic system. The choice of base is critical, with weaker bases like K2CO3 or organic bases such as DIPEA often being preferred, especially for substrates sensitive to strong bases. researchgate.netacs.org

Table 1: Representative Examples of C-S Cross-Coupling using Xantphos-Palladium Catalysis This table compiles data from studies using Xantphos-ligated palladium catalysts, including the closely related G3 precatalyst, to illustrate typical reaction outcomes.

| Aryl Electrophile | Thiol | Base | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(4-bromophenyl)benzothiazole | Thiophenol | K2CO3 | XantPhos Pd G3 | DMF, MW, 80°C | 94 | researchgate.net |

| 2-(4-bromophenyl)benzothiazole | 4-Chlorothiophenol | K2CO3 | XantPhos Pd G3 | DMF, MW, 80°C | 92 | researchgate.net |

| 5-bromo-2,1,3-benzothiadiazole | 4-Methoxythiophenol | K2CO3 | XantPhos Pd G3 | DMF, MW, 80°C | 90 | researchgate.net |

| Functionalized Aryl Bromide | 2-Mercaptoethanol | DIPEA | (Xantphos)Pd G3 | 1,4-Dioxane, 90°C | >95 | acs.org |

| 4-Iodoanisole | β-D-thioglucose | Et3N | Pd(OAc)2/Xantphos | Dioxane, 100°C | 99 | researchgate.net |

Scope and Substrate Compatibility of this compound

The utility of a catalyst is defined by its substrate scope and functional group tolerance. This compound and its related systems exhibit broad compatibility, enabling the coupling of a wide array of substrates. sigmaaldrich.comresearchgate.net The unique geometry of the Xantphos ligand, with its wide bite angle, is crucial for promoting reductive elimination and preventing the formation of inactive catalyst species, which is particularly beneficial for challenging substrates. fiveable.meresearchgate.net

Xantphos-based palladium catalysts have demonstrated effectiveness in coupling aryl halides bearing both electron-donating and electron-withdrawing groups. While electron-deficient aryl halides are generally more reactive towards oxidative addition, the high activity of catalysts like this compound allows for the successful coupling of electron-neutral and even electron-rich aryl chlorides, which are notoriously difficult substrates. fiveable.meuwindsor.ca For C-S coupling reactions, the system effectively couples thiols with electrophiles containing groups like methoxy (B1213986) (-OMe) as well as chloro (-Cl) and nitro (-NO2) substituents. researchgate.netresearchgate.net Similarly, in other cross-coupling reactions like Suzuki-Miyaura, XPhos Pd G4 (a related G4 catalyst) successfully couples electron-rich aryl chlorides with unstable boronic acids. sigmaaldrich.com

Steric hindrance, particularly from ortho-substituents on the aryl electrophile, can significantly slow down or completely inhibit cross-coupling reactions by impeding the oxidative addition or reductive elimination steps. fiveable.meresearchgate.net The development of catalysts based on bulky phosphine ligands like Xantphos was a major breakthrough for overcoming this limitation. uwindsor.caresearchgate.net While Xantphos itself is effective for many sterically demanding couplings, other specialized ligands are sometimes required for extremely hindered substrates, such as those with multiple ortho-substituents. researchgate.netacs.org In C-S coupling, nickel-based systems with Xantphos have been shown to provide excellent yields for ortho-methyl-substituted and 1-naphthyl-based thioethers from aryl triflates, outperforming analogous reactions with aryl chlorides. chemrxiv.org

Heteroaromatic compounds are ubiquitous in pharmaceuticals and functional materials, making their synthesis via cross-coupling a high-priority area. fiveable.meresearchgate.net Xantphos-based catalysts are well-suited for these applications. Research has demonstrated the successful C-S coupling of various heteroaryl bromides, such as those containing benzothiazole (B30560) and benzothiadiazole cores, in high yields using a Xantphos Pd G3 catalyst. researchgate.net Furthermore, the Xantphos/Pd system has been used to couple thioglycosides with a wide range of functionalized heteroaryl halides. researchgate.net The catalyst's tolerance for the nitrogen and sulfur atoms within these rings without deactivation is a key advantage. researchgate.netuwindsor.ca

Table 2: Substrate Scope in Xantphos-Palladium Catalyzed Couplings This table provides examples from various cross-coupling reactions to illustrate the broad substrate tolerance of Xantphos-ligated palladium systems.

| Substrate Class | Example Substrate 1 | Example Substrate 2 | Reaction Type | Observation | Reference |

|---|---|---|---|---|---|

| Electron-Rich | 4-Chloroanisole | Aniline derivative | C-N Coupling | Challenging but feasible with optimized G4 systems. | sigmaaldrich.comresearchgate.net |

| Electron-Deficient | 4-Chlorobenzonitrile | 4-Nitrothiophenol | C-S Coupling | Generally high reactivity and yields. | researchgate.net |

| Sterically Hindered | 1-Naphthyl triflate | ortho-Methylphenyl triflate | C-S Coupling (Ni) | Excellent yields obtained with Ni/Xantphos. | chemrxiv.org |

| Sterically Hindered | 2-Chloroanisole | Diphenylmethane | C-C Coupling | Required higher temperatures (80°C) but gave moderate yield. | acs.org |

| Heteroaromatic | 2-(4-bromophenyl)benzothiazole | Thiophenol | C-S Coupling | High yields (94%) under microwave conditions. | researchgate.net |

| Heteroaromatic | 2-Chloropyridine | Phenylboronic acid | Suzuki Coupling | Generally effective with traditional Pd/phosphine catalysts. | uwindsor.ca |

Research Findings and Performance Data

Research has demonstrated the effectiveness of Xantphos-ligated palladium catalysts in various transformations. The performance of these catalysts is often attributed to the unique properties of the Xantphos ligand and the stability and ease of activation of the palladacycle precatalyst.

Table 2: Performance Data of Xantphos-based Catalysts in Specific Reactions

| Reaction Type | Substrates | Catalyst System | Key Finding |

|---|---|---|---|

| Aminocarbonylation | (Hetero)aryl bromides | Xantphos Pd G4 | High yields at low temperatures with a slight excess of CO. sigmaaldrich.com |

| C-S Coupling | Functionalized aryl bromide and 2-mercaptoethanol | In situ formed (Xantphos)Pd oxidative addition complex | Enabled a robust, scalable synthesis of a Janus Kinase inhibitor. acs.org |

These examples highlight the broad utility and high efficiency of catalyst systems incorporating the Xantphos ligand, particularly the advanced Gen 4 palladacycle.

Conclusion

Xantphos Palladacycle Gen 4 represents a significant step forward in the field of palladium catalysis. Its well-defined structure, enhanced stability, and high reactivity make it a powerful tool for organic chemists. By providing a reliable and efficient means of generating the active catalytic species, this precatalyst facilitates the synthesis of complex molecules with greater ease and precision, continuing the legacy of innovation in palladium-catalyzed cross-coupling reactions.

Advanced Methodologies and Future Research Directions

Catalyst Loading Optimization and Turnover Metrics

A significant advantage of Buchwald G4 precatalysts, including Xantphos Pd G4, is their high efficiency, which allows for significantly lower catalyst loadings compared to traditional palladium sources. sigmaaldrich.com This reduces cost, simplifies product purification by minimizing residual palladium content, and aligns with the principles of green chemistry. Optimization of catalyst loading is crucial for developing economically viable and sustainable chemical processes.

Research has demonstrated that catalyst loadings can often be reduced to the parts-per-million (ppm) range without significant loss of activity. The effectiveness of a catalyst under such low concentrations is measured by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the number of moles of product formed per mole of catalyst before it becomes deactivated, while TOF is the TON per unit of time.

In a comparative study for a Suzuki-Miyaura coupling reaction, Xantphos Pd G4 demonstrated superior performance at low loadings. As illustrated in the table below, at a loading of 0.025 mol %, the catalyst achieved a Turnover Number of 1880, significantly outperforming the traditional Pd(OAc)2/XPhos system. chemrxiv.org This high activity at low concentrations underscores its potential for large-scale industrial applications.

Table 1: Comparative Performance in Suzuki Coupling at Low Catalyst Loading A comparison of Xantphos Pd G4 with a traditional Palladium(II) acetate (B1210297) source in the Suzuki coupling of an aryl chloride.

| Catalyst System | Pd Loading (mol %) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |

| Xantphos Pd G4 / XPhos | 0.100 | 5 | 59 | 590 |

| Pd(OAc)2 / XPhos | 0.100 | 5 | 16 | 160 |

| Xantphos Pd G4 / XPhos | 0.025 | 48 | 47 | 1880 |

| Pd(OAc)2 / XPhos | 0.025 | 48 | 17 | 680 |

Future research will likely focus on further pushing the boundaries of low catalyst loading, potentially through immobilization techniques or integration into continuous flow systems, to maximize catalyst lifetime and turnover metrics.

Solvent Effects and Green Chemistry Considerations in Xantphos Palladacycle Gen 4 Catalysis

The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, influencing catalyst solubility, stability, and reactivity. rsc.orgwhiterose.ac.uk Xantphos Pd G4 is noted for its excellent solubility in a broad range of common organic solvents, a feature that enhances its versatility in homogeneous catalysis. sigmaaldrich.comchemicalbook.com

The solvent can directly participate in the catalytic cycle by stabilizing intermediates or influencing the rate of key steps like oxidative addition and reductive elimination. whiterose.ac.uk For instance, in reactions involving the Xantphos ligand, the choice of solvent can dictate selectivity. Studies have shown that for certain substrates, using a non-polar solvent like toluene (B28343) with a Xantphos-based catalyst can lead to highly selective transformations. chemrxiv.org In contrast, polar aprotic solvents may be preferred for other types of couplings to facilitate the formation of polar transition states. chemrxiv.org

From a green chemistry perspective, the trend is moving away from hazardous solvents like dioxane, DMF, and toluene towards more sustainable alternatives. Research in this area for Xantphos Pd G4 catalysis could explore the use of bio-derived solvents (e.g., Cyrene, 2-methyl-THF), ethers, or even aqueous systems using surfactants. The high stability of the G4 precatalyst may make it particularly amenable to these less conventional, greener solvent systems, reducing the environmental impact of synthetic processes.

Integration of this compound in Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. acs.org The integration of highly active and stable catalysts like Xantphos Pd G4 into flow systems is a promising area of research.

The excellent solubility and thermal stability of Xantphos Pd G4 make it a strong candidate for homogeneous flow catalysis. sigmaaldrich.comsigmaaldrich.com In such a setup, a solution of the catalyst and reactants is continuously pumped through a heated reactor coil or microreactor. This allows for precise control over reaction time and temperature, often leading to higher yields and purities in shorter times compared to batch reactions. acs.org High-throughput experimentation has been used to rapidly identify the best conditions for reactions using Xantphos-based catalysts, with the optimized parameters then being transferred to a continuous flow setup. acs.org

Future work will likely involve the development of methods to immobilize Xantphos Pd G4 on solid supports or within membrane reactors. This would combine the benefits of flow chemistry with the advantages of heterogeneous catalysis, namely simplified product separation and catalyst recycling, further enhancing the sustainability and economic viability of the process.

Development of Robust and Deactivation-Resistant Catalysts

Catalyst deactivation is a major challenge in palladium catalysis. The development of the fourth-generation Buchwald precatalysts specifically addressed this issue. A key innovation in the G4 series is the methylation of the amino group on the biphenyl (B1667301) backbone of the palladacycle. sigmaaldrich.com

In previous generations, the carbazole (B46965) byproduct generated during the activation of the precatalyst could participate in subsequent cross-coupling reactions, leading to catalyst inhibition and the formation of unwanted side products. The N-methylcarbazole byproduct from G4 catalysts is inert in this regard, preventing this deactivation pathway. This design feature contributes significantly to the catalyst's robustness, allowing it to maintain high activity for longer periods and achieve higher turnover numbers. sigmaaldrich.com

Further research into deactivation mechanisms could lead to even more robust catalysts. This might involve modifying the Xantphos ligand itself to prevent degradation under harsh reaction conditions or developing additives that can scavenge catalyst poisons or regenerate the active species. Understanding the interplay between the ligand, the palladium center, and the reaction environment is key to designing the next generation of highly stable palladacycles.

Predictive Modeling and Machine Learning in Ligand and Catalyst Design

The design of new catalysts has traditionally relied on a combination of chemical intuition and empirical screening. However, computational tools, particularly predictive modeling and machine learning (ML), are becoming increasingly powerful in accelerating this process. researchgate.netacs.org These approaches can be applied to the future development of catalysts based on the Xantphos scaffold.

Computational chemistry can be used to model key properties of ligands like Xantphos, such as its characteristic wide "bite angle," and correlate these structural features with catalytic performance. researchgate.net Machine learning algorithms can be trained on existing experimental data to identify complex structure-activity relationships that are not immediately obvious to human researchers. researchgate.netyoutube.com For example, an ML model could predict the yield of a specific cross-coupling reaction based on the features of the ligand, substrate, and solvent. acs.org

Unsupervised ML methods have already been successfully used to predict stable palladium catalyst structures from a small set of known examples. researchgate.net Such data-driven approaches can guide the synthesis of new Xantphos derivatives with potentially superior activity, selectivity, or stability. By building predictive models, researchers can screen vast virtual libraries of potential ligands, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Opportunities for this compound in Complex Molecule Synthesis and Process Chemistry

The high activity, stability, and functional group tolerance of Xantphos Pd G4 make it an invaluable tool for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. sigmaaldrich.com Its effectiveness in a wide array of C-C and C-heteroatom bond-forming reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Negishi couplings—allows for the construction of intricate molecular architectures. krackeler.comchemicalbook.com For example, pre-activated Pd-Xantphos complexes have proven to be the most efficient catalysts for challenging Negishi couplings in the synthesis of natural products like the palmerolides. core.ac.uk

In process chemistry, where reactions are scaled up for manufacturing, the reliability and efficiency of the catalyst are paramount. The low catalyst loadings required for Xantphos Pd G4, its high turnover numbers, and its stability under process conditions are highly desirable attributes. sigmaaldrich.comchemrxiv.org Its good solubility facilitates its use in large-scale homogeneous reaction setups and simplifies process control. sigmaaldrich.com

Future opportunities lie in applying this catalyst to increasingly complex and challenging transformations, such as late-stage functionalization of drug candidates, and in developing telescoped or one-pot reaction sequences where multiple steps are performed in a single reactor, saving time, energy, and resources. The continued adoption of Xantphos Pd G4 in both academic and industrial settings is expected to drive innovation in the synthesis of valuable and complex chemical entities.

Q & A

Q. What structural features of Xantphos Palladacycle Gen 4 contribute to its catalytic efficiency in cross-coupling reactions?

The catalyst’s efficiency arises from the rigid xanthene backbone of the Xantphos ligand, which enforces a wide bite angle (~108°), enhancing steric and electronic stabilization of the palladium center during oxidative addition and reductive elimination steps. The methanesulfonato leaving group and the 2’-methylamino-1,1’-biphenyl ligand further modulate reactivity by stabilizing the palladium intermediate and facilitating transmetalation .

Q. What are the key applications of this compound in organic synthesis?

It is primarily used in aminocarbonylation reactions of (hetero)aryl bromides, enabling the synthesis of amides and esters under mild conditions. Specific examples include functionalizing bromopyridines and alkyl-substituted bromobenzenes, where the catalyst achieves high yields with low palladium loading (typically 0.5–2 mol%) .

Q. How should this compound be stored and handled to maintain stability?

Store under inert gas (e.g., argon) at room temperature, protected from moisture and light. Avoid freeze-thaw cycles, as dichloromethane adducts (if present) may degrade. Use anhydrous solvents and rigorously degas reaction mixtures to prevent palladium aggregation .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported catalytic activity of this compound across different substrates?

Systematically vary substrate electronic profiles (e.g., electron-rich vs. electron-deficient aryl bromides) and steric environments (ortho-substituted vs. para-substituted derivatives). Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Cross-reference with computational models (DFT) to correlate substrate-catalyst interactions with turnover frequencies .

Q. What methodologies are recommended for computational modeling of this compound’s electronic properties?

Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) that incorporate exact exchange to accurately model the palladium center’s d-orbital splitting and ligand charge transfer. Solvent effects should be included via continuum models (e.g., SMD), and geometry optimizations should validate key intermediates (e.g., Pd(0) vs. Pd(II) states) .

Q. How does the methylamino substituent in this compound influence selectivity in C–H functionalization reactions?

The methylamino group acts as a directing ligand , coordinating to palladium and positioning the metal center proximal to specific C–H bonds. This intramolecular coordination enhances regioselectivity in arylations and acetylations. Compare with Gen 2 (amino-substituted) and Gen 3 (dichloromethane-adducted) catalysts to isolate steric vs. electronic effects .

Q. What experimental strategies can optimize reaction yields when using this compound in sterically hindered systems?

- Pre-activate the catalyst : Stir the precatalyst with a mild reductant (e.g., Zn powder) to generate active Pd(0) species.

- Modify reaction media : Use polar aprotic solvents (e.g., DMAc) to improve solubility of bulky substrates.

- Screen additives : Potassium carboxylates or silver salts can stabilize reactive intermediates and mitigate deactivation .

Contradiction Analysis

Q. Why do some studies report divergent catalytic outcomes between this compound and earlier generations (e.g., Gen 2 or Gen 3)?

Differences arise from ligand substituents (methylamino vs. amino groups) and leaving groups (methanesulfonato vs. chloro). For example, Gen 4’s methylamino group enhances stability in aerobic conditions, while Gen 2’s chloro ligand favors faster oxidative addition but lower thermal stability. Always cross-reference patent claims (e.g., PCT/US2013/030779) with experimental data to contextualize performance .

Methodological Best Practices

Q. How should researchers design control experiments to confirm the role of this compound in a catalytic cycle?

Q. What analytical techniques are critical for characterizing reaction intermediates involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.